D-Xylonic Acid Calcium Salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

Calcium gluconate can be synthesized by reacting gluconic acid-delta-lactone with calcium carbonate. The reaction is typically carried out at a temperature range of 80-90°C to obtain an aqueous solution of calcium gluconate. The solution is then treated with medicinal activated carbon and maintained at the same temperature for 30 minutes. After filtration, the filtrate is cooled to 30-40°C, and seed crystals are added. The mixture is further cooled to 10-20°C and stirred for 8-12 hours to induce crystallization. The final product is obtained through centrifugal filtration, followed by crushing and drying of the filter cake .

Industrial Production Methods

In industrial settings, the production of calcium gluconate follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure uniform and stable crystallization, which helps in improving the yield and efficiency of the production process .

化学反应分析

Types of Reactions

Calcium gluconate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form gluconic acid.

Reduction: It can be reduced to form glucose.

Substitution: It can participate in substitution reactions where the calcium ion is replaced by other cations.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reactions with other metal salts can lead to the formation of different gluconate salts.

Major Products

Oxidation: Gluconic acid.

Reduction: Glucose.

Substitution: Various metal gluconates, depending on the substituting cation.

科学研究应用

Organic Synthesis

D-Xylonic acid calcium salt serves as a precursor in the synthesis of various organic compounds, including chelating agents and complex molecules. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile building block in organic chemistry.

Metabolic Studies

In biological research, this compound is utilized to investigate metabolic pathways involving D-xylose and its derivatives. For instance, engineered strains of Pseudomonas putida have been developed to metabolize D-xylose effectively, demonstrating the compound's role in microbial metabolism .

Biochemical Mechanisms

The mechanism of action involves this compound acting as a calcium ion donor, which is crucial for various biochemical processes. Its interaction with molecular targets related to calcium signaling underscores its importance in metabolic research.

Calcium Supplementation

Research indicates that this compound may have potential as a calcium supplement due to its bioavailability and ability to release calcium ions in physiological environments. This application is particularly relevant for individuals with calcium deficiencies or related disorders.

Treatment of Calcium-Related Disorders

The compound is being explored for its therapeutic potential in treating conditions associated with calcium metabolism, such as osteoporosis. Its role in enhancing calcium absorption could provide benefits in clinical settings.

Biodegradable Polymers

This compound is used in the production of biodegradable polymers, contributing to environmentally friendly material development. Its properties make it suitable for applications where sustainability is a priority .

Food Industry

In the food industry, this compound can be utilized as an additive or preservative due to its chelating properties, which can enhance food stability and shelf life.

Data Table: Comparison of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Organic Synthesis | Precursor for chelating agents | Versatile building block |

| Metabolic Studies | Investigate D-xylose metabolism | Insights into microbial growth |

| Medical | Calcium supplementation | Potential treatment for deficiencies |

| Industrial | Production of biodegradable polymers | Supports sustainable practices |

| Food Industry | Additive or preservative | Improves food stability |

Case Study 1: Microbial Metabolism of D-Xylose

In an experiment conducted with Pseudomonas putida, researchers demonstrated that the strain could utilize D-xylose as a sole carbon source when engineered with specific metabolic pathways. This study highlighted the efficiency of D-xylonic acid production from D-xylose and its implications for biofuel production .

Case Study 2: Calcium Supplementation Trials

Clinical trials assessing the efficacy of this compound as a dietary supplement showed promising results in improving bone density among participants with low dietary calcium intake. These findings suggest that this compound could be beneficial in managing osteoporosis.

作用机制

Calcium gluconate exerts its effects by providing calcium ions, which are essential for various physiological processes. Calcium ions play a crucial role in nerve transmission, muscle contraction, and blood coagulation. In cases of hypocalcemia, calcium gluconate helps restore normal calcium levels in the blood, thereby preventing symptoms such as muscle spasms and cardiac arrhythmias .

相似化合物的比较

Similar Compounds

Calcium lactate: Another calcium salt used to treat calcium deficiencies.

Calcium carbonate: Commonly used as a dietary supplement and antacid.

Calcium citrate: Often used in dietary supplements for better absorption.

Uniqueness

Calcium gluconate is unique due to its high solubility in water, making it suitable for intravenous administration. It is also less irritating to tissues compared to other calcium salts, making it a preferred choice for treating acute hypocalcemia and other conditions requiring rapid calcium supplementation .

属性

分子式 |

C10H18CaO12 |

|---|---|

分子量 |

370.32 g/mol |

IUPAC 名称 |

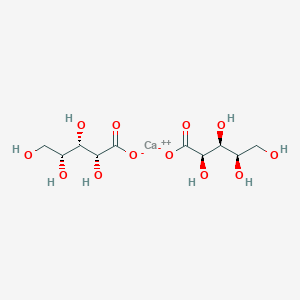

calcium;(2R,3S,4R)-2,3,4,5-tetrahydroxypentanoate |

InChI |

InChI=1S/2C5H10O6.Ca/c2*6-1-2(7)3(8)4(9)5(10)11;/h2*2-4,6-9H,1H2,(H,10,11);/q;;+2/p-2/t2*2-,3+,4-;/m11./s1 |

InChI 键 |

XAHGBSMZOUCKFJ-GUHQSNPFSA-L |

手性 SMILES |

C([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.C([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.[Ca+2] |

规范 SMILES |

C(C(C(C(C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)[O-])O)O)O)O.[Ca+2] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。